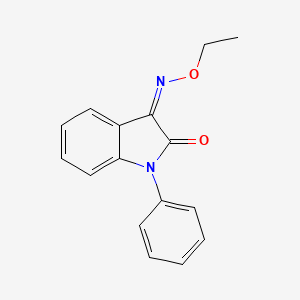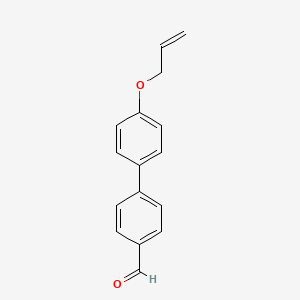![molecular formula C18H13Cl2N3O2 B2700392 1-{4-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone CAS No. 478041-40-6](/img/structure/B2700392.png)
1-{4-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{4-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone is a complex organic compound belonging to the class of triazoles. This compound has garnered attention due to its diverse applications in various scientific fields, including medicinal chemistry, materials science, and industrial processes. The unique structural features of this compound, particularly the triazole ring and dichlorobenzoyl moiety, contribute to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{4-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone typically involves the following steps:
Formation of the Triazole Ring: : The triazole ring can be synthesized via a [3+2] cycloaddition reaction (Huisgen cycloaddition) between an azide and an alkyne. In this case, the azide precursor would be 4-(azidomethyl)benzoic acid, and the alkyne would be 2,4-dichlorobenzoyl propargyl alcohol.
Esterification: : The triazole-containing intermediate is then subjected to esterification with ethanoyl chloride to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound might involve:
Batch Reactors: : Using batch reactors to carry out the cycloaddition and esterification reactions under controlled conditions.
Catalysis: : Employing catalysts such as copper(I) to accelerate the cycloaddition process, ensuring high yield and purity of the final product.
Purification: : Utilizing techniques like recrystallization and chromatography to purify the compound and remove any by-products.
化学反应分析
Types of Reactions: 1-{4-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone can undergo several chemical reactions, including:
Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of carboxylic acid derivatives.
Reduction: : Reduction reactions using reducing agents such as lithium aluminium hydride can convert the ketone group to an alcohol.
Substitution: : The aromatic dichlorobenzoyl group can undergo electrophilic substitution reactions, introducing various substituents into the aromatic ring.
Oxidation: : Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: : Lithium aluminium hydride (LiAlH₄) in anhydrous ether.
Substitution: : Halogenation using chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) chloride (FeCl₃).
Oxidation: : Formation of carboxylic acid derivatives.
Reduction: : Formation of alcohol derivatives.
Substitution: : Formation of halogenated or other substituted benzoyl compounds.
科学研究应用
Chemistry: In chemistry, 1-{4-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone is used as a building block for the synthesis of more complex molecules. Its unique reactivity allows chemists to explore new synthetic routes and develop novel compounds.
Biology: This compound has potential applications in biological research, particularly in the development of bioactive molecules. The triazole ring is known for its bioisosteric properties, making it a valuable scaffold in drug design.
Medicine: In medicine, compounds containing the triazole ring are of interest due to their antimicrobial, antifungal, and anticancer activities. The dichlorobenzoyl moiety adds further pharmacological potential, making this compound a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of polymers and advanced materials. Its incorporation into polymer matrices can enhance the materials' thermal and mechanical properties.
作用机制
The mechanism of action of 1-{4-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone is highly dependent on its molecular targets and the context of its use.
Molecular Targets and Pathways:Triazole Ring: : The triazole ring can interact with biological targets such as enzymes and receptors, potentially inhibiting their activity.
Dichlorobenzoyl Moiety: : This structural component may facilitate binding to hydrophobic pockets within proteins, enhancing the compound's overall bioactivity.
相似化合物的比较
Similar Compounds: Several compounds share structural similarities with 1-{4-[4-(2,4-dichlorobenzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone:
1-{4-[4-(2,4-dichlorobenzoyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone: : Lacking the methyl group on the triazole ring.
1-{4-[4-(benzoyl)-5-methyl-1H-1,2,3-triazol-1-yl]phenyl}-1-ethanone: : Without the chlorine substituents on the benzoyl group.
1-{4-[4-(2,4-dichlorobenzoyl)-1H-1,2,3-triazol-1-yl]phenyl}-1-propanone: : Featuring an extended alkyl chain on the ethanone moiety.
Uniqueness: What sets this compound apart from similar compounds is the combination of the dichlorobenzoyl group and the methyl-substituted triazole ring. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for further research and development.
属性
IUPAC Name |
1-[4-[4-(2,4-dichlorobenzoyl)-5-methyltriazol-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl2N3O2/c1-10-17(18(25)15-8-5-13(19)9-16(15)20)21-22-23(10)14-6-3-12(4-7-14)11(2)24/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUQKJEGQRIFDDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)C(=O)C)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
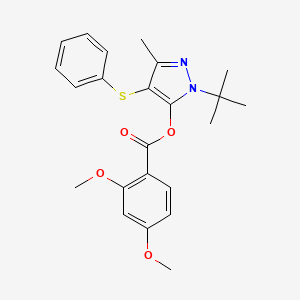
![N-[(4-fluorophenyl)methyl]-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2700313.png)
![3,5-dimethoxy-N-(2-{4-[(2-methylpropyl)amino]-6-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide](/img/structure/B2700314.png)
![4-{2-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-4-oxo-3,4-dihydroquinazolin-3-yl}-N-[(furan-2-yl)methyl]butanamide](/img/structure/B2700315.png)
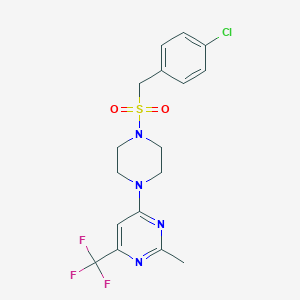
![N'-(3-acetamidophenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2700320.png)
![N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2700321.png)

![N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2700326.png)
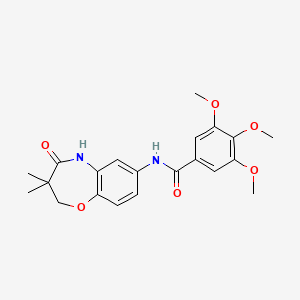
![N-[(4-Methylphenyl)methyl]-N-prop-2-ynylbut-2-ynamide](/img/structure/B2700328.png)
![2,5,7-Trimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2700329.png)
